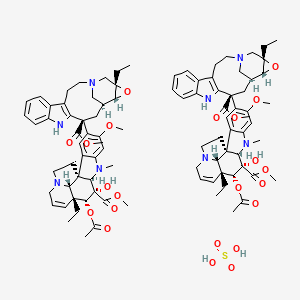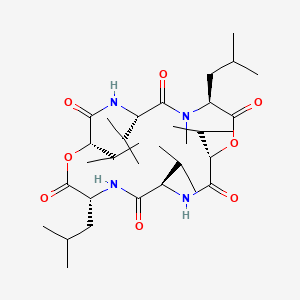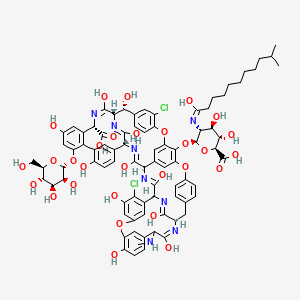
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves multicomponent reactions, demonstrating the compound's versatility in organic synthesis. One method involves the regioselective synthesis via a multicomponent reaction utilizing isatin and L-proline as starting materials (M. Sapnakumari et al., 2014). Another approach uses N-heterocyclic carbene-catalyzed annulation of indolin-2-imines with bromoenals to produce dihydropyridinone-fused indoles, which can be further transformed into α-carbolines (Liang Yi et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one derivatives has been characterized using techniques like IR spectroscopy, confirming the unique structural features essential for their biological and chemical activities. For example, the synthesis and crystal structure analysis of a related compound, 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, was performed using X-ray crystallography, revealing intermolecular hydrogen bonds and weak π-π interactions that contribute to its stability (Benhua Zhou et al., 2015).
Chemical Reactions and Properties
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For instance, tandem reactions involving 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles under transition-metal-free conditions (Jie Liu et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of derivatives of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one, significantly influence their applicability in synthesis and pharmaceutical formulations. For example, the crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one provides insight into its solid-state properties and potential interactions in pharmaceutical compounds (Benhua Zhou et al., 2015).
Applications De Recherche Scientifique
-
Application in the field of Ionic Liquids
- Summary of the Application : The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine was synthesized as a versatile precursor for ionic liquids (ILs) .
- Methods of Application : The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
- Results or Outcomes : The compound was synthesized in near quantitative yields .
-
Application in the field of Organic & Biomolecular Chemistry
- Summary of the Application : The electrochemical bromofunctionalization of alkenes in a flow reactor was investigated .
- Methods of Application : The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was used . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
-
Application in the field of Organic Chemistry
- Summary of the Application : The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine was synthesized as a versatile precursor for ionic liquids (ILs) .
- Methods of Application : The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
- Results or Outcomes : The compound was synthesized in near quantitative yields .
-
Application in the field of Pharmaceutical Synthesis
- Summary of the Application : (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
- Methods of Application : In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics . The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .
- Results or Outcomes : This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% . The resulting compound served as a key intermediate in the production of β-peptidomimetics .
-
Application in the field of Chemical Compounds
- Summary of the Application : The compound 4-(2-bromoethyl)heptane is a chemical compound with a unique structure and chemical properties .
- Methods of Application : The information of the atoms, bonds, connectivity, and coordinates included in the chemical structure of 4-(2-bromoethyl)heptane can easily be identified by visualization .
- Results or Outcomes : The 4-(2-bromoethyl)heptane molecule contains a total of 28 bonds. There are 9 non-H bonds and 5 rotatable bonds .
-
Application in the field of Organic Chemistry
- Summary of the Application : (2-Bromoethyl)benzene is an organic compound that serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .
- Methods of Application : (2-Bromoethyl)benzene is synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, with specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent .
- Results or Outcomes : By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, a similar compound “4-(2-bromoethyl)phenol” is classified as having acute toxicity, and it’s harmful if swallowed6.
Orientations Futures
The future directions for research on “4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one” are not specifically mentioned in the sources. However, similar compounds have been used as precursors for ionic liquids, which have a wide range of applications7.
Propriétés
Numéro CAS |
120427-96-5 |
|---|---|
Nom du produit |
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one |
Formule moléculaire |
C₁₀H₁₀BrNO |
Poids moléculaire |
240.1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



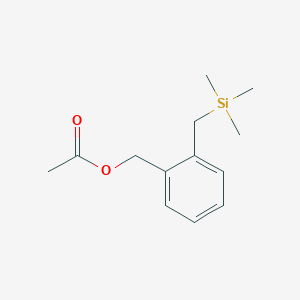
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)
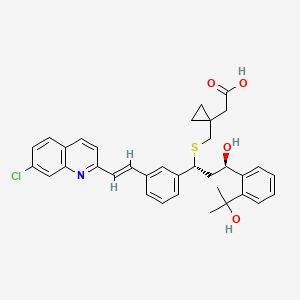
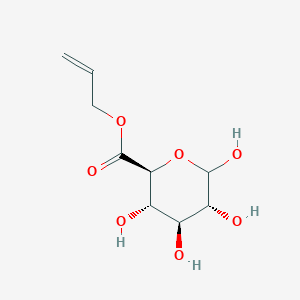
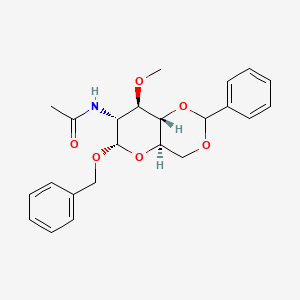
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)
